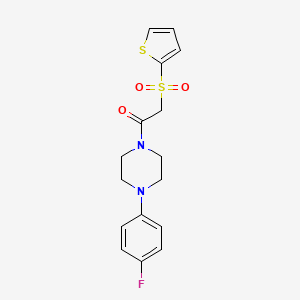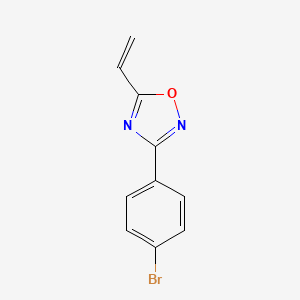
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, is a molecule that is likely to exhibit interesting chemical and physical properties due to the presence of various functional groups and aromatic systems. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, which are known to yield (Z)- and (E)-isomers. For instance, the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate resulted in a mixture of (E) and (Z) isomers, which were characterized using various spectroscopic techniques . Similarly, the synthesis of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile also produced both isomers . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using single-crystal X-ray diffraction. The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was found to form a three-dimensional supramolecular network, stabilized by hydrogen bonds and π-π stacking interactions . The Z isomer of another related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, showed strong intermolecular interactions in its crystal structure . These findings suggest that the compound of interest may also exhibit a complex supramolecular architecture.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using Hirshfeld surface analysis and DFT calculations. For example, the roles of noncovalent interactions in crystal packing were quantified for the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate . The crystal packing density and stability of different isomers were also compared for the tribromophenyl compound . These analyses provide a foundation for predicting the properties of the compound , which may include solubility, melting point, and stability.
Scientific Research Applications
Optoelectronic Applications
Donor-acceptor substituted thiophene dyes, including structures similar to "(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile", have been synthesized and characterized for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under nanosecond Nd: YAG laser excitation at 532 nm wavelength were demonstrated, indicating their potential use in photonic or optoelectronic devices (Anandan et al., 2018).
Aggregation-Enhanced Emission (AIE)
A novel diphenylacrylonitrile derivative exhibited aggregation-enhanced emission (AIE) effects, highlighting the potential of such compounds in developing advanced materials with distinct piezochromic behaviors. This property was significantly observed when hydrostatic pressure was applied, changing the fluorescence color from light green to red. Such materials are promising for sensing and imaging applications (Ouyang et al., 2016).
Antimicrobial and Antifungal Properties
Compounds related to "(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile" have shown promising antimicrobial and antifungal activities. These findings suggest the potential of such chemical structures in developing new antimicrobial agents with applications in healthcare and agriculture. The synthesis of new heterocycles derived from similar structures as potent antifungal agents further supports their utility in addressing challenges related to fungal infections (Gomha & Abdel‐Aziz, 2012).
properties
IUPAC Name |
(Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-2-24-19-6-4-3-5-15(19)11-16(12-22)20-23-18(13-25-20)14-7-9-17(21)10-8-14/h3-11,13H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXPYOFNACAMJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)
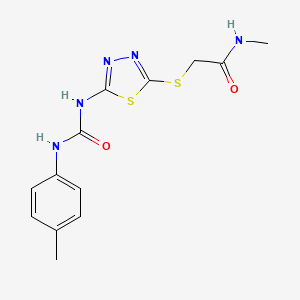
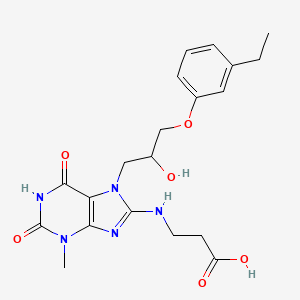
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)
![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)
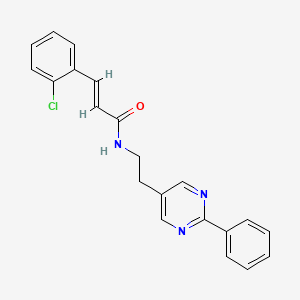

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)
![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)
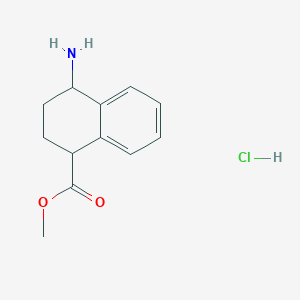
![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)

